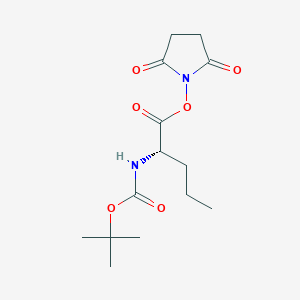
Boc-nva-osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-nva-osu, also known as tert-butoxycarbonyl-norvaline-N-hydroxysuccinimide ester, is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a derivative of norvaline, an amino acid, and is used as a protecting group for amino acids during peptide synthesis. The Boc group (tert-butoxycarbonyl) is a widely used protecting group for amines due to its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
The synthesis of Boc-nva-osu involves the reaction of norvaline with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected norvaline is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound . The reaction conditions typically involve anhydrous solvents and are carried out at room temperature.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Boc-nva-osu undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: this compound is commonly used in peptide synthesis to couple amino acids.
Hydrolysis: The NHS ester can be hydrolyzed in the presence of water to yield the corresponding carboxylic acid.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, dicyclohexylcarbodiimide for coupling, and water for hydrolysis . The major products formed from these reactions are peptides and free amines.
Scientific Research Applications
Boc-nva-osu has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Medicinal Chemistry: This compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biological studies.
Material Science: This compound is used in the synthesis of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of Boc-nva-osu involves the formation of a covalent bond with the amine group of an amino acid, effectively blocking its reactivity until the deprotection step is initiated . The Boc group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine . This allows for selective protection and deprotection of amino groups during peptide synthesis.
Comparison with Similar Compounds
Boc-nva-osu is similar to other Boc-protected amino acids and NHS esters, such as Boc-ala-osu (tert-butoxycarbonyl-alanine-N-hydroxysuccinimide ester) and Boc-gly-osu (tert-butoxycarbonyl-glycine-N-hydroxysuccinimide ester) . this compound is unique in its use of norvaline, which provides distinct steric and electronic properties compared to other amino acids . This makes this compound particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITWUZZHINTOM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2645311.png)
![2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2645312.png)
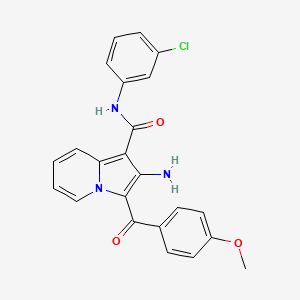
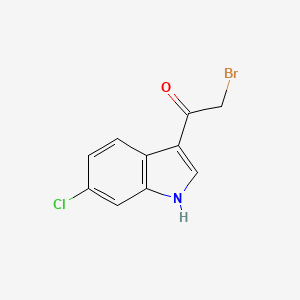
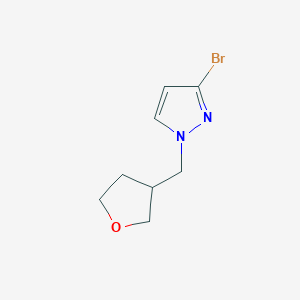
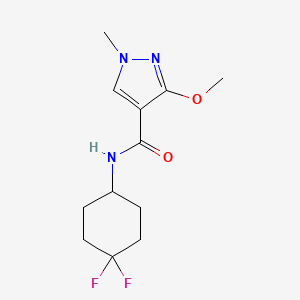
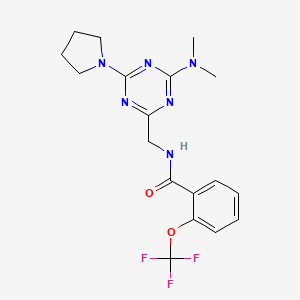
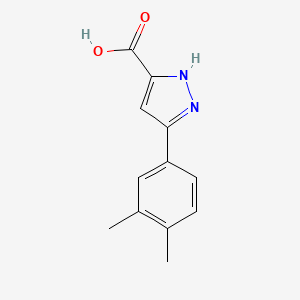
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2645327.png)
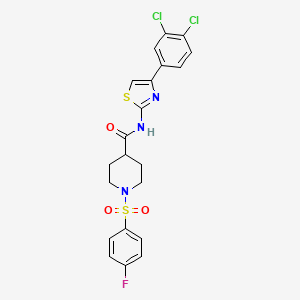
![2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645329.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2645331.png)
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2645333.png)
